3-(naphthalen-1-yloxy)propan-1-ol

Catalog No.
S3342050
CAS No.
54804-70-5
M.F
C13H14O2
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(naphthalen-1-yloxy)propan-1-ol

CAS Number

54804-70-5

Product Name

3-(naphthalen-1-yloxy)propan-1-ol

IUPAC Name

3-naphthalen-1-yloxypropan-1-ol

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C13H14O2/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2

InChI Key

VYNCQICJXQWJRR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCO

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCO

Application in Synthesis of Propranolol Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: The compound “3-(naphthalen-1-yloxy)propan-1-ol” is used in the synthesis of propranolol derivatives. Propranolol is a beta-blocker used to treat hypertension, tremors, angina, and cardiovascular disorders .

Results or Outcomes: The synthesis of propranolol derivatives using this compound has been successful, leading to the production of effective and safe drugs for treating various conditions .

Application in Pharmaceutical Manufacturing

Specific Scientific Field: Pharmaceutical Manufacturing

Summary of the Application: The compound “3-(naphthalen-1-yloxy)propan-1-ol” is used in the manufacturing of pharmaceuticals. It is an impurity of Propranolol, a β-Adrenergic blocker used as an antihypertensive and antilanginal agent .

Results or Outcomes: The use of this compound in the manufacturing process of Propranolol has been successful, leading to the production of effective and safe drugs for treating various conditions .

Application in Synthesis of Other Chemical Compounds

Specific Scientific Field: Chemical Synthesis

Summary of the Application: The compound “3-(naphthalen-1-yloxy)propan-1-ol” is used in the synthesis of other chemical compounds. It is often used as a starting material or intermediate in various chemical reactions .

Results or Outcomes: The use of this compound in the synthesis of other chemical compounds has been successful, leading to the production of a variety of different compounds for various applications .

Application in Material Science

Specific Scientific Field: Material Science

Summary of the Application: The compound “3-(naphthalen-1-yloxy)propan-1-ol” is used in material science, specifically in the development of new materials with unique properties .

3-(Naphthalen-1-yloxy)propan-1-ol is an organic compound characterized by the presence of a naphthalene ring attached via an ether linkage to a propanol chain. Its molecular formula is C₁₃H₁₄O, and it features a hydroxyl group (-OH) that contributes to its chemical reactivity and biological properties. This compound is notable for its potential applications in pharmaceuticals and as a building block for more complex organic molecules.

Due to its functional groups. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance the compound's solubility and biological activity.
  • Oxidation: The alcohol can be oxidized to form aldehydes or ketones, which may lead to derivatives with altered pharmacological properties.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, allowing for the introduction of diverse functional groups.

Research indicates that compounds related to 3-(naphthalen-1-yloxy)propan-1-ol exhibit various biological activities, including:

  • Beta-adrenergic Blockade: Similar compounds, such as propranolol, are known for their effectiveness in treating hypertension and anxiety disorders by blocking beta-adrenergic receptors .
  • Antioxidant Properties: Some derivatives demonstrate significant antioxidant activity, which may contribute to their therapeutic effects in oxidative stress-related conditions .

Synthesis of 3-(naphthalen-1-yloxy)propan-1-ol can be achieved through several methods:

  • Alkylation of Naphthol: Naphthol can be reacted with an appropriate alkyl halide under basic conditions to yield the desired ether.
  • Reduction of Ketones: Starting from a ketone derivative, reduction using sodium borohydride or lithium aluminum hydride can yield the alcohol.
  • Direct Hydroxylation: Hydroxylation of naphthalene derivatives can also lead to the formation of this compound through controlled oxidation processes.

3-(Naphthalen-1-yloxy)propan-1-ol has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing beta-blockers and other therapeutic agents.
  • Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry.
  • Material Science: Possible applications in developing polymers or materials with specific functional properties.

Interaction studies involving 3-(naphthalen-1-yloxy)propan-1-ol have shown that it may interact with various biological targets:

  • Cytochrome P450 Enzymes: Similar compounds have been reported to inhibit cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .
  • Receptor Binding Studies: Investigations into its binding affinity for beta-adrenergic receptors could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 3-(naphthalen-1-yloxy)propan-1-ol. These include:

Compound NameStructure TypeUnique Features
PropranololBeta-blockerWell-studied for cardiovascular effects
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-oneKetone derivativeExhibits enhanced lipophilicity
4-(Naphthalen-1-yloxy)-butan-2-oneEther with longer chainPotentially different pharmacokinetics
1-Amino-3-(naphthalen-1-yloxy)propan-2-olAmino alcoholInhibitor of cytochrome P450

The uniqueness of 3-(naphthalen-1-yloxy)propan-1-ol lies in its specific structural features that may confer distinct biological activities compared to these similar compounds. Its ability to undergo various chemical transformations also enhances its utility in synthetic chemistry and drug development.

The exploration of naphthyloxy-propanol derivatives began in the mid-20th century with the serendipitous discovery of β-adrenergic blocking agents. Early work by James Black and colleagues identified the pharmacophoric requirements for β-receptor antagonism, leading to the development of propranolol—a direct structural analog of 3-(naphthalen-1-yloxy)propan-1-ol featuring an isopropylamine substitution. The compound itself first gained attention in the 1960s as a precursor in propranolol synthesis, where researchers optimized reaction conditions to enhance yield and purity.

Key milestones in naphthyloxy-propanol chemistry include:

  • Ether Linkage Optimization: Early synthetic routes using potassium carbonate in dimethylformamide (DMF) at 80°C established reliable protocols for forming the naphthyloxy ether bond.
  • Stereochemical Refinement: The discovery that (S)-enantiomers of naphthyloxy-propanol derivatives exhibited superior β-blocking activity drove innovations in asymmetric synthesis.
  • Derivative Expansion: Functionalization of the propanol hydroxyl group enabled the creation of esters, ethers, and carbamates, broadening therapeutic applications.

A comparative analysis of synthetic methodologies reveals critical advances:

Parameter1960s ApproachModern Protocol
SolventTolueneAnhydrous DMF
BaseSodium hydridePotassium carbonate
Reaction Time24 hours4 hours
Yield45%79%

These improvements underscore the compound’s enduring relevance in pharmaceutical synthesis.

Structural Significance in β-Adrenergic Ligand Development

The molecular architecture of 3-(naphthalen-1-yloxy)propan-1-ol provides a template for β-adrenergic receptor interaction. Key structural determinants include:

  • Naphthyloxy Aromatic System: The planar naphthalene ring engages in π-π stacking with phenylalanine residues (e.g., Phe²⁹⁰ in β₁-adrenoceptors), while its hydrophobic surface anchors the ligand in the receptor’s lipid bilayer interface.
  • Propanol Spacer: The three-carbon chain optimally positions the hydroxyl group for hydrogen bonding with Asp¹³⁸ in the receptor’s active site.
  • Ether Oxygen: Serves as a hydrogen bond acceptor with Ser²¹⁷, stabilizing the ligand-receptor complex.

Nuclear magnetic resonance (NMR) studies of 3-(naphthalen-1-yloxy)propan-1-ol confirm its conformational flexibility:

  • ¹H-NMR (CDCl₃): The triplet at δ 4.31 ppm (J = 5.9 Hz) corresponds to methylene protons adjacent to oxygen, while the broad singlet at δ 1.70 ppm indicates the hydroxyl proton.
  • ¹³C-NMR: Signals at δ 154.6 ppm (aromatic ether carbon) and δ 60.7 ppm (hydroxyl-bearing carbon) highlight electronic delocalization across the naphthyloxy system.

Structure-activity relationship (SAR) studies demonstrate that:

  • Chain Length: Shortening the propanol spacer to two carbons reduces β-blocking potency by 90%.
  • Substitution Pattern: 1-Naphthyl derivatives exhibit 3-fold greater receptor affinity than 2-naphthyl analogs due to improved steric complementarity.
  • Hydroxyl Position: Terminal hydroxyl groups enhance solubility (logP = 1.2) compared to internal positions (logP = 2.4), facilitating membrane permeation.

Potassium carbonate serves as a fundamental base catalyst in the synthesis of 3-(naphthalen-1-yloxy)propan-1-ol through O-alkylation reactions [1]. The mechanism by which potassium carbonate functions involves the deprotonation of phenolic compounds to generate reactive alkoxide nucleophiles that subsequently undergo nucleophilic substitution with alkyl halides [2]. In the Williamson ether synthesis, potassium carbonate facilitates the formation of naphthoxide ions from 1-naphthol, which then react with 3-halopropan-1-ol derivatives to form the target ether compound [3].

The basicity of potassium carbonate enables the selective deprotonation of phenolic hydroxyl groups while maintaining compatibility with primary alcohol functionalities [4]. Research demonstrates that potassium carbonate generates potassium hydroxide through carbonate decomposition, producing carbon dioxide and water, which results in the formation of hydroxide ions that act as the actual deprotonating species [1]. This process creates alkoxide intermediates that exhibit enhanced nucleophilicity compared to neutral alcohols or phenols [5].

Experimental studies reveal that the use of potassium carbonate in acetonitrile as solvent provides optimal regioselectivity for O-alkylation over competing C-alkylation pathways [6]. Under these conditions, the reaction proceeds via a bimolecular nucleophilic substitution mechanism with the naphthoxide ion attacking the primary carbon center of the propanol electrophile [2]. Temperature optimization studies indicate that reactions conducted at 125 degrees Celsius yield 89 percent of the desired O-alkylated product with high selectivity [6].

Reaction TypeBase FunctionMechanismTemperature (°C)Yield (%)Selectivity
Williamson Ether SynthesisDeprotonation of alcohols/phenolsSN2 nucleophilic substitution78-10080-95High O-selectivity
Phenol O-AlkylationFormation of phenoxide nucleophilesNucleophilic attack on alkyl halides80-12085-98100% O-selectivity
Naphthol O-AlkylationGeneration of naphthoxide ionsRegioselective O-alkylation12589O-selective in acetonitrile
Dialkyl Carbonate ReactionsCatalytic carbonylation/alkylationBAc2/BAl2 sequence130-15088-98Dual alkylation/carbonylation
Microwave-Assisted AlkylationSolid-liquid phase transferMicrowave-enhanced nucleophilicity12589O-selective with K2CO3

The catalytic efficiency of potassium carbonate can be attributed to its moderate basicity, which provides sufficient driving force for phenol deprotonation without causing excessive side reactions [7]. Studies using dialkyl carbonates with potassium carbonate demonstrate that the base can function catalytically, with molar ratios of potassium carbonate to substrate ranging from 0.1 to 2 yielding comparable reaction outcomes [7] [8]. This catalytic behavior results from the regeneration of the base during the reaction cycle through proton exchange equilibria [4].

Kinetic investigations reveal that potassium carbonate-mediated O-alkylation reactions follow first-order kinetics with respect to the phenolic substrate [9]. Rate constant values for phenol methylation using potassium carbonate-loaded silica catalysts range from 0.26 to 1.86 × 10⁻³ mol/(g·s) depending on temperature and catalyst loading [9]. The activation energy for these processes typically falls within the range of 45-65 kilojoules per mole, indicating moderate energy barriers that are readily overcome under typical reaction conditions [10].

Transition Metal-Mediated Coupling Methodologies

Transition metal catalysis provides alternative pathways for the construction of aryl ether bonds in 3-(naphthalen-1-yloxy)propan-1-ol synthesis through cross-coupling methodologies [11]. Copper-catalyzed Ullmann-type reactions represent the most established approach for forming carbon-oxygen bonds between aryl halides and alcohols or phenols [12] [13]. These reactions typically employ copper iodide or copper acetate as precatalysts in combination with bidentate ligands such as phenanthroline or bipyridine derivatives [14].

The mechanism of copper-catalyzed ether formation involves oxidative addition of the aryl halide to copper(I) to generate a copper(III) intermediate, followed by nucleophilic attack of the alkoxide and subsequent reductive elimination to form the ether product [12]. Recent mechanistic studies demonstrate that the reaction proceeds through anionic copper complexes rather than free radical intermediates, with coordination of the alkoxide substrate to the metal center facilitating bond formation [12]. Temperature requirements for copper-catalyzed reactions typically range from 80 to 110 degrees Celsius in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [13].

Palladium-catalyzed cross-coupling represents an emerging methodology for ether bond formation, analogous to the well-established Buchwald-Hartwig amination reactions [11] [15]. These processes utilize palladium(0) complexes with phosphine or N-heterocyclic carbene ligands to activate aryl halides toward nucleophilic attack by alkoxide species [16]. The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), coordination of the alkoxide nucleophile, and reductive elimination to regenerate the palladium(0) catalyst [17].

Metal CatalystReaction TypeTypical ConditionsSubstrate ScopeYield Range (%)Advantages
Copper (Cu I/II)Ullmann-type C-O couplingDMF/DMSO, 80-110°CAryl halides + phenols85-99Low cost, broad scope
Palladium (Pd 0/II)Buchwald-Hartwig etherificationToluene, phosphine ligands, baseAryl halides + alcohols70-95Mild conditions, functional group tolerance
Nickel (Ni 0/II/III)C-O bond formation via high-valent NiPyridinophane ligands, oxidantsMetallacycle complexes60-88Novel high-valent pathways
Rhodium (Rh I/III)Hydroformylation-reductionCO atmosphere, elevated pressureAlkenes + alcohols65-85CO incorporation possible
Ruthenium (Ru II/III)Oxidative C-O couplingOxidizing conditions, waterPhenols + alcohols70-90Aerobic conditions

Nickel-catalyzed ether formation has emerged as a promising alternative to copper and palladium systems, particularly for substrates that are challenging for traditional methods [18]. High-valent nickel(III) and nickel(IV) species have been identified as key intermediates in carbon-oxygen bond formation, with tetradentate pyridinophane ligands providing stabilization for these unusual oxidation states [18]. The use of oxygen or hydrogen peroxide as oxidants leads to preferential formation of carbon-oxygen bonds over carbon-carbon bonds, especially with asymmetric ligand systems [18].

Photoinduced energy transfer represents a recent advancement in copper-mediated ether synthesis, enabling the use of aryl chlorides as electrophilic coupling partners [19]. This approach bypasses the high-energy barrier associated with oxidative addition of aryl halides to copper(I) by generating aryl radicals through triplet state formation [19]. The photoinduced methodology allows for milder reaction conditions and expanded substrate scope compared to traditional thermal processes [19].

Mechanistic studies using cyclic voltammetry and computational methods provide insights into the electronic factors governing transition metal-catalyzed ether formation [20]. The oxidation potential of the phenolic substrate correlates with reaction efficiency, with electron-rich substrates showing enhanced reactivity [20]. Solvent effects play a crucial role in determining reaction selectivity, with hexafluoroisopropanol providing unique stabilization for reactive intermediates through hydrogen bonding interactions [20].

Solvent-Free Catalytic Processes for Green Synthesis

Solvent-free methodologies for ether bond formation represent environmentally sustainable approaches to synthesizing 3-(naphthalen-1-yloxy)propan-1-ol that eliminate the need for organic solvents [21] [22]. Mechanochemical synthesis using ball milling techniques enables ether formation under ambient conditions through mechanical energy input rather than thermal activation [23]. These processes typically achieve reaction completion within 90 minutes at room temperature, demonstrating both efficiency and operational simplicity [23].

Solid-supported catalysis using alkali-loaded silica provides an effective platform for vapor-phase ether synthesis [9]. Cesium-loaded silica catalysts demonstrate exceptional activity for O-alkylation reactions, with conversion rates exceeding 90 percent and complete selectivity for ether formation over competing pathways [9]. The activity of these catalysts correlates directly with the basicity of the loaded alkali metal, following the order cesium > potassium > sodium > lithium [9].

Phase transfer catalysis represents another solvent-free approach utilizing polyethylene glycol derivatives as catalytic mediators [24]. The combination of potassium carbonate with polyethylene glycol 800 enables one-step synthesis of aryl ethers from phenolic substrates and dimethyl carbonate [24]. This methodology achieves yields of 86.1 percent with 91.6 percent selectivity under optimized conditions of 140 degrees Celsius for 3 hours [24].

Process TypeCatalyst SystemTemperature (°C)Reaction TimeYield (%)Green MetricsEnvironmental Benefits
Ball Milling MechanochemistryNo external catalyst/metal saltsRoom temperature90 minutes75-90No solvent, ambient conditionsEliminated solvents, reduced waste
Solid-Supported CatalysisAlkali-loaded silica573-6731 hour90-100Vapor phase, recyclable catalystHigh selectivity, catalyst reuse
Phase Transfer CatalysisPEG-800 + K2CO31403 hours86.1Single-step, minimal wasteReduced reaction time and energy
Microwave-Assisted ReactionsCs2CO3 on solid support12520 minutes89Rapid heating, energy efficientMicrowave efficiency
Thermal Solid-State ReactionsMeisenheimer complex formation130-150Variable80-95Bulk polymerization, no solventCatalyst-free conditions

Microwave-assisted synthesis provides rapid heating and enhanced reaction rates for solvent-free ether formation [25]. The combination of microwave irradiation with solid-supported bases enables complete reactions within 20 minutes, significantly reducing energy consumption compared to conventional thermal methods [25]. Cesium carbonate on solid supports proves particularly effective for microwave-promoted alkylation reactions, achieving 89 percent yields with excellent regioselectivity [25].

Thermal solid-state reactions utilizing Meisenheimer complex formation enable catalyst-free ether synthesis under bulk polymerization conditions [26]. These processes rely on the formation of stable anionic intermediates that facilitate nucleophilic substitution without requiring external catalysts or solvents [26]. The strategic placement of electron-withdrawing groups in ortho positions to leaving groups stabilizes the Meisenheimer complex intermediate, promoting linear polymer formation with yields ranging from 80 to 95 percent [26].

Ball milling mechanochemistry offers unique advantages for difluoromethyl ether synthesis through in situ carbene generation [23]. The mechanical energy provided by ball milling enables efficient conversion of ketones to difluoromethyl enol ethers under solvent-free conditions [23]. The absence of solvation effects during mechanochemical processing can lead to alternative reaction selectivities compared to solution-phase methods [23].

Carbon nanotube functionalization using ball milling demonstrates the versatility of mechanochemical approaches for creating catalytic materials [27]. The mechanical treatment creates active sites for subsequent functionalization reactions, enabling the preparation of solid acid catalysts for glycerol etherification [27]. These mechanochemically prepared materials show enhanced catalytic activity compared to conventionally synthesized analogues due to improved textural properties and increased acid site density [27].

XLogP3

3.3

Other CAS

54804-70-5

Wikipedia

1-Propanol, 3-(1-naphthyloxy)-

Dates

Last modified: 08-19-2023

Explore Compound Types